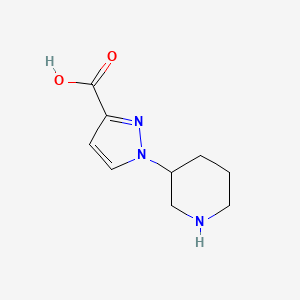

1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-piperidin-3-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7/h3,5,7,10H,1-2,4,6H2,(H,13,14) |

InChI Key |

XRZSXPCFBXLKFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via β-Enamine Method Starting from Piperidine-3-carboxylic Acid Derivatives

A well-documented method involves the following steps:

Starting Materials : Piperidine-3-carboxylic acid derivatives, often N-Boc-protected to enhance stability and control reactivity.

Formation of β-Keto Esters : The piperidine-3-carboxylic acids are converted to β-keto esters by reaction with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine, followed by methanolysis. This step yields intermediates labeled as compounds 2a–2c in the referenced study.

Generation of β-Enamino Diketones : These β-keto esters are treated with N,N-dimethylformamide dimethyl acetal to produce β-enamino diketones (compounds 3a–3c).

Cyclization with Hydrazines : The β-enamino diketones react with N-mono-substituted hydrazines to form 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates regioselectively. Use of hydrazine hydrate leads to NH-pyrazoles, which can be further N-alkylated with alkyl halides to introduce substituents at the pyrazole nitrogen.

Deprotection and Hydrolysis : Subsequent removal of the Boc protecting group and hydrolysis of ester functionalities yield the target 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid.

This method is notable for its regioselectivity and the ability to produce both achiral and chiral building blocks for further synthetic applications.

Conversion from Pyrazole-3-carboxylic Acid Derivatives via Amide Formation and Hydrolysis

Another approach involves:

Starting from Pyrazole-3-carboxylic Acid Esters or Acid Chlorides : These activated derivatives undergo nucleophilic substitution with amines bearing the piperidin-3-yl group.

Amide Formation : Reaction with amines of the formula HNR1R2 (where R1 and R2 can be hydrogen or alkyl groups) leads to the formation of amide intermediates.

Hydrolysis or Further Functionalization : The amide can be hydrolyzed or transformed to the corresponding carboxylic acid to yield the target compound.

Comparative Data Table of Preparation Methods

| Step/Feature | β-Enamine Method (Ref 1) | Amide Formation from Esters (Ref 2) | β-Diketone Cyclization Method |

|---|---|---|---|

| Starting Material | N-Boc-piperidine-3-carboxylic acid derivatives | Pyrazole-3-carboxylic acid esters or acid chlorides | β-Diketones, hydrazines |

| Key Intermediate | β-Keto esters and β-enamino diketones | Amide intermediates | Pyrazole ring formed by cyclization |

| Reaction Conditions | Use of EDC·HCl, DMAP, DMF·DMA, hydrazines | Amine substitution on esters or acid chlorides | Acid/base catalysis for cyclization |

| Regioselectivity | High, regioselective formation of pyrazole | Controlled by choice of amine and activated ester | Controlled by diketone substitution pattern |

| Protection Strategy | N-Boc protection on piperidine | Not always required | May require protecting groups |

| Final Step | Deprotection and hydrolysis | Hydrolysis or functional group transformation | Hydrolysis or oxidation to carboxylic acid |

| Advantages | Regioselective, suitable for chiral centers | Late-stage functionalization | Classical, versatile |

| Limitations | Multi-step, requires protection/deprotection | Requires activated esters or acid chlorides | Potential regioisomer mixtures |

Research Findings and Optimization Notes

The β-enamine method provides a robust route to regioselectively synthesize 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid derivatives with good yields and stereochemical control when chiral piperidine acids are used.

Use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and catalysts like 4-dimethylaminopyridine improves the efficiency of β-keto ester formation.

N-Boc protection of the piperidine nitrogen is critical to prevent side reactions during cyclization and allows for selective deprotection at the end of synthesis.

Amide formation from activated esters or acid chlorides is a convenient method for diversification but requires careful handling of reactive intermediates.

Spectroscopic characterization (IR, HR-MS, 1H and 13C NMR) confirms the structure and purity of intermediates and final products across methods.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Unfortunately, the search results provided do not offer a detailed overview of the applications of "1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid" with comprehensive data tables and case studies. However, the search results do provide some information regarding the properties, synthesis, and potential applications of pyrazole carboxylic acid derivatives:

Basic Information

- Structure and Properties: 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid has the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . It contains a piperidinyl group attached to a pyrazole-3-carboxylic acid .

- Synonyms: Other names for this compound include 1935220-18-0, EN300-175978, and 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylicacid .

Potential Applications

- Medicinal Chemistry: Pyrazole carboxylic acid derivatives, in general, are significant structures in heterocyclic compounds and possess biological activities such as antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties .

- P2Y14R Antagonists: Pyrazole analogs have been designed and synthesized as novel P2Y14R antagonists with improved physicochemical properties and potential anti-inflammatory activities . For example, compound 16 (1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid) showed strong binding ability to P2Y14R, high selectivity, improved solubility, and favorable pharmacokinetic profiles . It also exhibited low cytotoxicity and anti-inflammatory effects in vitro and reduced the levels of inflammatory factors in mice .

- Ligand in Metal Complexes: Pyrazole carboxylic acids can be used to form metal complexes with various metals such as cadmium and cobalt, which may have applications in luminescence and electrocatalysis .

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine and pyrazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can influence various biological pathways and processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Piperidine-Modified Analogues

Key Observations :

- tert-Boc protection (e.g., ) improves synthetic handling but may reduce cellular permeability due to increased hydrophobicity.

- Cyclic amine substituents (e.g., cyclobutane in ) enhance target binding via conformational rigidity.

- Substitution at the pyrazole N1 position (e.g., 4-fluorophenyl in ) modulates electronic properties, affecting potency against ion channels.

Pyrazole Ring-Modified Analogues

Table 2: Pyrazole-Modified Analogues

Key Observations :

- Electron-withdrawing groups (e.g., 2,6-difluorophenyl in ) enhance metabolic stability but may reduce solubility.

- Methoxy groups (e.g., 2,6-dimethoxyphenyl in ) improve DNA intercalation in anticancer applications.

Therapeutic Derivatives

Table 3: Clinically Relevant Derivatives

Biological Activity

1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

- Molecular Formula : CHNO

- Molecular Weight : 224.23 g/mol

- CAS Number : 1621-91-6

- Physical State : Solid, typically a white to off-white powder.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with pyrazole carboxylic acids. The synthetic pathways typically yield high purity (>98%) and are characterized by straightforward reaction conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit microtubule assembly, which is crucial for cancer cell proliferation. In vitro studies indicate a dose-dependent inhibition of cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid | MDA-MB-231 | 10.0 | Microtubule destabilization |

| 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid | HepG2 | 8.5 | Apoptosis induction |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies

- Breast Cancer Treatment : A study evaluated the efficacy of 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid in combination with doxorubicin. The results indicated enhanced cytotoxic effects compared to doxorubicin alone, highlighting its potential as an adjunct therapy in breast cancer management .

- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced nitric oxide production and improved survival rates in treated mice compared to controls, indicating its promise as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by their structural features. Modifications at the piperidine and pyrazole rings can enhance potency and selectivity against specific cancer types or inflammatory pathways. Ongoing research aims to optimize these compounds for better therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for preparing 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with functionalized pyrazole precursors. Critical conditions include temperature control (40–100°C), inert atmospheres, and catalysts like palladium acetate or tert-butyl XPhos for cross-coupling reactions . Optimization may require adjusting stoichiometry, solvent selection (e.g., tert-butanol), and purification via column chromatography or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Key methods include:

- NMR spectroscopy : To confirm regiochemistry of the pyrazole ring and piperidine substitution patterns.

- HPLC : For purity assessment (>95% purity is typical in research-grade samples) .

- Mass spectrometry : To verify molecular weight (e.g., theoretical MW ~235 g/mol, depending on substituents).

- IR spectroscopy : To identify carboxylic acid C=O stretches (~1700 cm⁻¹) and hydrogen-bonding interactions .

Q. What are the stability considerations for storing 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid?

Store in sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Degradation products (e.g., decarboxylated derivatives) can be monitored via TLC or LC-MS. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How does the pKa of the carboxylic acid group influence solubility and biological assay compatibility?

The carboxylic acid group has a pKa of ~3.69 (similar to structurally related compounds), making it partially ionized at physiological pH. This impacts solubility in aqueous buffers and may require formulation with co-solvents (e.g., DMSO) for in vitro assays. Protonation states also affect membrane permeability in cellular models .

Q. What pharmacological targets are associated with piperidine-pyrazole-carboxylic acid derivatives?

These compounds are explored as guanylate cyclase activators (e.g., Nurandociguat) for cardiovascular diseases, leveraging the piperidine moiety for target binding and the carboxylic acid for solubility. Computational docking studies suggest interactions with hydrophobic pockets in enzyme active sites .

Q. What strategies resolve regioselectivity challenges during pyrazole ring functionalization?

Regioselectivity in pyrazole substitution is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., –CF₃) at the 5-position direct electrophilic attacks to the 3-position. Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can achieve selective C–N or C–C bond formation .

Q. How can computational tools predict reactivity and binding affinity of derivatives?

Density Functional Theory (DFT) calculates charge distribution to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model ligand-protein interactions (e.g., with guanylate cyclase), using PubChem data for force field parameterization .

Q. What are the stereochemical challenges in synthesizing piperidine-containing analogs?

Racemic mixtures may form during piperidine ring closure. Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using Rh or Ir complexes) can isolate enantiomers. Stereochemistry confirmation requires X-ray crystallography or circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.